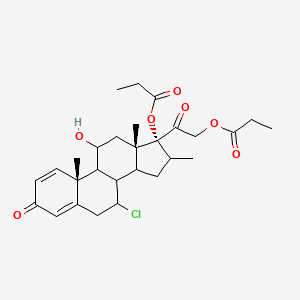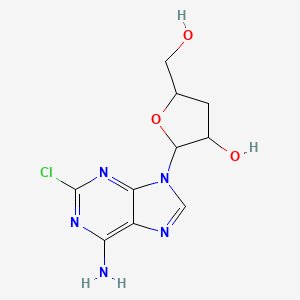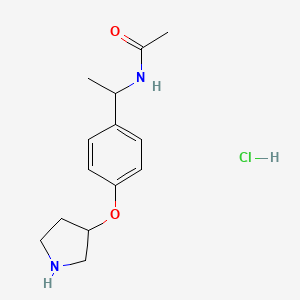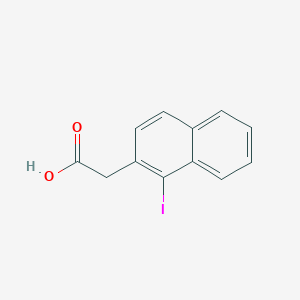
1-Iodonaphthalene-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodonaphthalene-2-acetic acid is an organic compound that belongs to the class of iodoarenes It is characterized by the presence of an iodine atom attached to the naphthalene ring, which is further substituted with an acetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the iodination of naphthalene derivatives. For instance, the iodination of 2-naphthol using potassium bromate and potassium iodide in the presence of hydrochloric acid can yield iodoarenes . The reaction is typically carried out in an aqueous acetic acid medium at elevated temperatures (around 80°C) to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodonaphthalene-2-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiosulfate and potassium iodide are commonly used.
Cross-Coupling: Palladium catalysts and organostannanes are typically employed in these reactions.
Major Products Formed:
- Substitution reactions can yield various substituted naphthalene derivatives.
- Cross-coupling reactions can produce complex organic frameworks with potential applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
1-Iodonaphthalene-2-acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-iodonaphthalene-2-acetic acid involves its ability to undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. For example, the compound can form stable Wheland-like intermediates in acidic media, which can be observed through NMR spectroscopy .
Comparaison Avec Des Composés Similaires
1-Iodonaphthalene: A closely related compound with similar chemical properties but lacking the acetic acid group.
Naphthalene-1-acetic Acid: Another related compound where the iodine atom is replaced with a hydrogen atom.
Uniqueness: 1-Iodonaphthalene-2-acetic acid stands out due to the presence of both the iodine atom and the acetic acid group, which confer unique reactivity and potential for diverse applications. Its ability to participate in cross-coupling reactions and form stable intermediates makes it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H9IO2 |
|---|---|
Poids moléculaire |
312.10 g/mol |
Nom IUPAC |
2-(1-iodonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15) |
Clé InChI |
VBTPEGWTQSVKCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
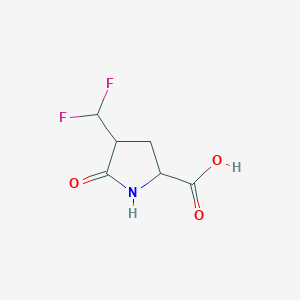
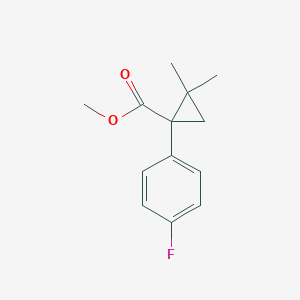
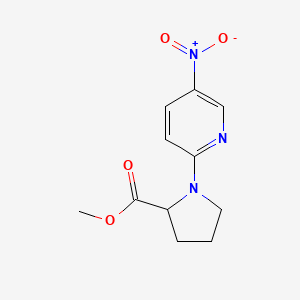
![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
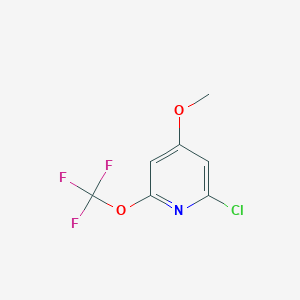
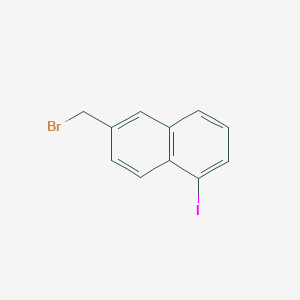
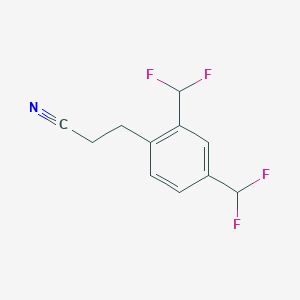
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
